molecular formula C26H32N4O3 B3290122 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide CAS No. 862832-05-1

2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide

Cat. No.: B3290122
CAS No.: 862832-05-1
M. Wt: 448.6 g/mol
InChI Key: VHTSZLREWQQDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
  • 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-hydroxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide: is unique due to its specific substitution pattern on the indole ring and the presence of the methoxyphenyl piperazine moiety. This unique structure imparts distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-24(22-7-4-5-8-23(22)28(19)2)25(31)26(32)27-13-6-14-29-15-17-30(18-16-29)20-9-11-21(33-3)12-10-20/h4-5,7-12H,6,13-18H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSZLREWQQDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
Reactant of Route 2
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
Reactant of Route 5
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.